molecular formula C16H19N3OS B2804954 1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea CAS No. 2034487-24-4

1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

Cat. No. B2804954
CAS RN: 2034487-24-4
M. Wt: 301.41
InChI Key: IJCOCBWQLXVTBG-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms in space and their connectivity. The presence of the aromatic thiophene and pyridine rings suggests that the compound could exhibit planarity at these regions. The cyclopentyl group could add some three-dimensionality to the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aromatic rings could participate in electrophilic aromatic substitution reactions, while the urea moiety could undergo hydrolysis under acidic or basic conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of aromatic rings and a urea moiety suggests that it could form hydrogen bonds, which could affect its solubility and reactivity .

Scientific Research Applications

Future Directions

The potential biological activity of this compound could make it a subject of future research. Studies could be conducted to determine its pharmacological properties and potential therapeutic applications .

properties

IUPAC Name

1-cyclopentyl-3-[(5-thiophen-2-ylpyridin-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c20-16(19-14-4-1-2-5-14)18-10-12-8-13(11-17-9-12)15-6-3-7-21-15/h3,6-9,11,14H,1-2,4-5,10H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJCOCBWQLXVTBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopentyl-3-((5-(thiophen-2-yl)pyridin-3-yl)methyl)urea

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